N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-14-6-3-2-5-13(14)15(19)16-8-11-21-12-10-18-9-4-7-17-18/h2-7,9H,8,10-12H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXLBPUZMWMKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCOCCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzamide moiety.
Substitution: The ethoxyethyl chain and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science. Studies have shown that it can facilitate various catalytic reactions due to its structural features .
Biology
The compound has been investigated for its bioactive properties , showing potential in modulating biological pathways. Research indicates that it may influence enzyme activity or receptor interactions, which are crucial for understanding disease mechanisms .
Medicine
Therapeutic Potential:
Research into the medicinal applications of this compound has highlighted its potential as a therapeutic agent against various diseases:
- Cancer: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines .
- Inflammation: The compound's anti-inflammatory effects have been noted in several studies, indicating its potential use in treating inflammatory disorders .
Case Study 1: Anticancer Activity
A study focused on the synthesis of N-substituted pyrazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro. This suggests that modifications to the pyrazole moiety can enhance anticancer activity .
Case Study 2: Anti-inflammatory Effects
Research conducted on various pyrazole derivatives indicated that compounds with similar structures displayed notable anti-inflammatory activity. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Ligand in coordination chemistry | Facilitates catalytic reactions |
| Biology | Modulates biological pathways | Influences enzyme/receptor interactions |
| Medicine | Potential therapeutic agent | Anticancer and anti-inflammatory properties |
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar in structure but with a picolinamide group instead of a methoxybenzamide.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide: Features a chroman-2-carboxamide moiety instead of a methoxybenzamide.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential bioactivity make it a compound of significant interest in various research fields.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing from diverse sources to ensure a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole moiety, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.
Key Structural Features:
- Pyrazole Ring: A five-membered ring that contributes to the compound's biological activity.
- Ether Linkage: Enhances solubility and bioavailability.
- Methoxy Group: Potentially influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole derivative.
- Alkylation with ethylene oxide to introduce the ethoxy group.
- Acylation with methoxybenzoic acid to yield the final product.
Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), often employing triethylamine as a catalyst to optimize yield and purity.
Preliminary studies suggest that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzyme pathways, impacting metabolic processes.
- Receptor Modulation: It may modulate receptor activity, influencing physiological responses.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiplatelet Activity: A study demonstrated that derivatives similar to this compound acted as effective P2Y12 antagonists, significantly reducing platelet aggregation in vitro and in vivo models, suggesting a potential role in managing thrombotic disorders .
- Antitumor Effects: Research on pyrazole derivatives indicated significant inhibition of cancer cell proliferation, particularly in models of melanoma, highlighting their potential as anticancer agents .
- Anti-inflammatory Properties: Compounds with similar structures have been shown to reduce inflammation markers in various animal models, indicating potential applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the pyrazole-ethoxy-ethylamine intermediate via nucleophilic substitution between 2-(1H-pyrazol-1-yl)ethanol and a bromoethylamine derivative under reflux in anhydrous THF .
Coupling Reaction : React the intermediate with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide. Solvent choice (e.g., dichloromethane vs. DMF) and temperature (0–25°C) significantly impact yields .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity.
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons), ethoxy linker (δ 3.6–4.2 ppm), and benzamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak at m/z 331.15 (calculated for CHNO) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity; retention time ~8.2 min under isocratic conditions .
Q. How can researchers evaluate the compound’s solubility and stability in biological buffers?
Methodological Answer:
- Solubility Screening : Use a shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Data shows moderate solubility in DMSO (>10 mg/mL) but limited aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes for in vitro assays .
- Stability Studies : Incubate in PBS at 37°C for 24–72 h, analyze degradation via HPLC. Instability at pH <5 suggests susceptibility to acidic hydrolysis of the benzamide bond .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC >100 μM indicates low toxicity) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. Pyrazole and benzamide moieties may target ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
Linker Optimization : Vary the ethoxy-ethyl chain length to balance solubility and membrane permeability. Ethylene glycol spacers may improve pharmacokinetics .
Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or HDACs) .
Q. What advanced techniques resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48 h incubation).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to variability .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. How can X-ray crystallography or computational modeling elucidate its binding mode?
Methodological Answer:
- Crystallography : Co-crystallize with human carbonic anhydrase II (hCA II) using vapor diffusion. The pyrazole ring may form π-π interactions with Phe-131, while the benzamide carbonyl hydrogen-bonds to Thr-199 .
- MD Simulations : Run 100 ns simulations (AMBER force field) to analyze conformational stability in the binding pocket .
Q. What strategies mitigate off-target effects in in vivo models?
Methodological Answer:
- Selectivity Screening : Profile against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target hits.
- Prodrug Design : Introduce a cleavable PEG moiety to reduce non-specific binding; hydrolyze in target tissues via esterases .
- Pharmacokinetic Tuning : Adjust logP (aim for 2–3) via substituent modifications to enhance blood-brain barrier penetration or renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
